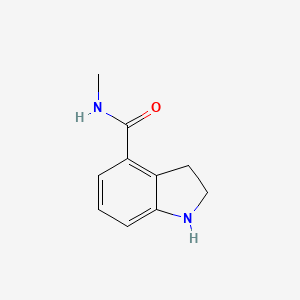

N-Methylindoline-4-carboxamide

Description

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

N-methyl-2,3-dihydro-1H-indole-4-carboxamide |

InChI |

InChI=1S/C10H12N2O/c1-11-10(13)8-3-2-4-9-7(8)5-6-12-9/h2-4,12H,5-6H2,1H3,(H,11,13) |

InChI Key |

BLWBEYILKPZRMK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C2CCNC2=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

N-Methylindoline-4-carboxamide: A Technical Guide for Synthetic Chemists and Drug Discovery Professionals

Abstract: N-Methylindoline-4-carboxamide (CAS 1706432-27-0) represents a novel chemical entity within the privileged indoline scaffold. While specific literature on this compound is not publicly available, its structural motifs suggest significant potential in medicinal chemistry. This guide provides a comprehensive theoretical and practical framework for its synthesis, characterization, and potential biological evaluation. Drawing upon established methodologies for indoline functionalization and the known pharmacological profiles of related compounds, this document serves as a foundational resource for researchers initiating projects involving N-Methylindoline-4-carboxamide.

Introduction: The Promise of the Indoline Scaffold

The indoline ring system, a saturated analog of indole, is a cornerstone in medicinal chemistry, valued for its three-dimensional structure and its presence in numerous natural products and synthetic drugs.[1] The indole scaffold itself is a "privileged scaffold" in drug discovery due to the wide spectrum of biological activities exhibited by its derivatives.[2][3][4] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] The introduction of a carboxamide moiety at the 4-position and a methyl group on the indoline nitrogen of N-Methylindoline-4-carboxamide creates a unique chemical space that warrants exploration.

This guide will provide a detailed prospective analysis of N-Methylindoline-4-carboxamide, covering its plausible synthesis, essential characterization techniques, and a discussion of its potential therapeutic applications based on the rich pharmacology of the indoline class of molecules.

Proposed Synthesis and Mechanistic Rationale

The synthesis of N-Methylindoline-4-carboxamide can be logically approached through a multi-step sequence starting from a commercially available indole precursor. The proposed synthetic pathway prioritizes robust and well-documented reactions, ensuring a high probability of success.

Synthetic Strategy Overview

A logical retrosynthetic analysis suggests a pathway beginning with indole-4-carboxylic acid. The key transformations would involve reduction of the indole ring to an indoline, followed by N-methylation, and finally, amidation of the carboxylic acid.

Caption: Retrosynthetic analysis of N-Methylindoline-4-carboxamide.

Step-by-Step Experimental Protocol

Step 1: Reduction of Indole-4-carboxylic Acid to Indoline-4-carboxylic Acid

The reduction of the indole ring to an indoline is a critical step. Various reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. A common and effective method involves the use of sodium cyanoborohydride in acetic acid.

-

Protocol:

-

Dissolve Indole-4-carboxylic acid in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Adjust the pH to neutral with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Indoline-4-carboxylic Acid.

-

Step 2: N-Methylation of Indoline-4-carboxylic Acid

The methylation of the indoline nitrogen can be achieved using various methylating agents. A widely used and efficient method involves the use of dimethyl carbonate, which is considered a "green" reagent.[8]

-

Protocol:

-

Suspend Indoline-4-carboxylic Acid and potassium carbonate in N,N-dimethylformamide (DMF).

-

Add dimethyl carbonate to the mixture.

-

Heat the reaction mixture to reflux (approximately 130 °C) and monitor the reaction progress by TLC or LC-MS.[8]

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain N-Methylindoline-4-carboxylic Acid.

-

Step 3: Amidation of N-Methylindoline-4-carboxylic Acid

The final step is the formation of the carboxamide. This can be accomplished through various coupling reactions. A standard and reliable method utilizes a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole).[9]

-

Protocol:

-

Dissolve N-Methylindoline-4-carboxylic Acid in a suitable solvent such as dichloromethane (DCM) or DMF.

-

Add EDC and HOBt to the solution and stir for 15-30 minutes at 0 °C.

-

Add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonia).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield N-Methylindoline-4-carboxamide.

-

Physicochemical Properties and Characterization

As N-Methylindoline-4-carboxamide is a novel compound, its experimental physicochemical properties are not documented. However, based on its structure and data from analogous compounds such as 2-Methylindoline-4-carboxylic acid[10] and 1-Methylindoline-4-carboxylic acid[11], we can predict its key properties.

| Property | Predicted Value / Expected Characteristics |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a solid with a defined melting point |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

| pKa | The amide proton is weakly acidic. |

Analytical Characterization

The structural confirmation and purity assessment of the synthesized N-Methylindoline-4-carboxamide would rely on a combination of standard analytical techniques.[12][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aromatic protons, the diastereotopic protons of the indoline ring, the N-methyl group, and the amide protons.

-

¹³C NMR would confirm the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the final compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H and C=O stretching of the amide group.

Potential Applications and Future Directions

The indoline scaffold is a rich source of biologically active molecules.[7] The specific substitutions in N-Methylindoline-4-carboxamide suggest several promising avenues for therapeutic investigation.

Anticancer Activity

Many indole and indoline derivatives have demonstrated potent anticancer activity.[5] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival. The structural features of N-Methylindoline-4-carboxamide make it a candidate for screening against various cancer cell lines.

Caption: Hypothetical inhibition of the Raf kinase pathway by N-Methylindoline-4-carboxamide.

Antimicrobial Properties

Indole derivatives have been reported to possess significant antibacterial and antifungal activities.[15][16] Some indole-4-carboxamides have shown potent antitubercular activity by perturbing tryptophan biosynthesis.[17] N-Methylindoline-4-carboxamide should be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.

Neurological and CNS Activity

The indoline core is present in several centrally acting drugs. The ability of small molecules to cross the blood-brain barrier is a critical factor for CNS drug development. The physicochemical properties of N-Methylindoline-4-carboxamide suggest it may have the potential for CNS penetration and could be investigated for activity in models of neurodegenerative diseases or psychiatric disorders.

Conclusion

N-Methylindoline-4-carboxamide is an unexplored molecule with a promising chemical structure. This technical guide provides a comprehensive roadmap for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established and reliable chemical transformations. The discussion of its potential applications is grounded in the extensive literature on the pharmacological importance of the indoline scaffold. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the therapeutic potential of this novel compound.

References

-

ResearchGate. N‐Methylindole. Available from: [Link]

-

National Institutes of Health. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Available from: [Link]

-

National Institutes of Health. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Available from: [Link]

-

ResearchGate. Indole-4-carboxamides induce perturbations in tryptophan biosynthesis.... Available from: [Link]

-

Arkivoc. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Available from: [Link]

-

ResearchGate. (PDF) Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available from: [Link]

-

ChemRxiv. Regiodivergent N1- and C3- Carboxylation of Indoles. Available from: [Link]

-

ResearchGate. Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction | Request PDF. Available from: [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

-

PubMed Central. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Available from: [Link]

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. Available from: [Link]

- Google Patents. US6326501B1 - Methylation of indole compounds using dimethyl carbonate.

-

PubMed. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Available from: [Link]

-

Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available from: [Link]

- Google Patents. US20160115126A1 - Indole carboxamide compounds.

-

National Institutes of Health. 2-Methylindoline-4-carboxylic acid | C10H11NO2 | CID 117202955 - PubChem. Available from: [Link]

-

PubMed Central. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. Available from: [Link]

-

Jetir.org. A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. Available from: [Link]

-

ACS Publications. N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes | Organic Letters. Available from: [Link]

-

Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. Available from: [Link]

-

RSC Publishing. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available from: [Link]

- Google Patents. WO2011140324A1 - Indoles.

-

Allumiqs. Small Molecule Analysis. Available from: [Link]

-

Beilstein Journals. Carbonylative synthesis and functionalization of indoles. Available from: [Link]

-

ResearchGate. Development and Application of Indolines in Pharmaceuticals. Available from: [Link]

-

Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]

-

Wikipedia. 1-Methylindole. Available from: [Link]

-

PubMed Central. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Available from: [Link]

-

Biocompare.com. Prepping Small Molecules for Mass Spec. Available from: [Link]

- Google Patents. US6359146B1 - Process for the production of R-(+)-6-carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole.

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

-

PubMed. Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. Available from: [Link]

-

ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. Available from: [Link]

- Google Patents. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. mdpi.com [mdpi.com]

- 8. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 10. 2-Methylindoline-4-carboxylic acid | C10H11NO2 | CID 117202955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Methylindoline-4-carboxylic acid | 168899-63-6 [chemicalbook.com]

- 12. hovione.com [hovione.com]

- 13. agilent.com [agilent.com]

- 14. biocompare.com [biocompare.com]

- 15. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arkat-usa.org [arkat-usa.org]

- 17. researchgate.net [researchgate.net]

Definitive Technical Guide: 1-Methylindoline-4-Carboxamide

Executive Summary & Chemical Identity

1-Methylindoline-4-carboxamide is a bicyclic heterocyclic scaffold belonging to the dihydroindole class.[1] Unlike its aromatic counterpart (1-methylindole-4-carboxamide), this molecule features a saturated C2-C3 bond, imparting distinct electronic properties and a non-planar "puckered" geometry to the pyrrolidine ring.[1]

In drug discovery, this motif serves as a critical pharmacophore bioisostere for the benzamide core found in Poly(ADP-ribose) polymerase (PARP) inhibitors. The 4-carboxamide group mimics the nicotinamide moiety of NAD+, essential for competitive inhibition at the PARP catalytic site, while the N-methylindoline core provides unique solubility vectors and metabolic stability profiles compared to standard benzamides or indazoles.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-methyl-2,3-dihydro-1H-indole-4-carboxamide |

| Common Name | 1-Methylindoline-4-carboxamide |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Core Scaffold | Indoline (2,3-Dihydroindole) |

| Key Substituents | N1-Methyl (Solubility/Metabolic block), C4-Carboxamide (H-bond donor/acceptor) |

| Predicted LogP | ~0.9 - 1.2 (More lipophilic than benzamide, less than indole) |

| H-Bond Donors/Acceptors | 2 Donors (Amide -NH₂), 2 Acceptors (Amide C=O, Indoline N) |

Structural Analysis & Medicinal Chemistry Utility[4]

The PARP Pharmacophore Connection

The primary utility of the 4-carboxamide motif on fused bicyclic systems is its ability to form a bidentate hydrogen bond network with the backbone of Gly863 and Ser904 (residue numbering varies by PARP isoform) in the PARP-1 active site.

-

Benzamide (Standard): Planar, aromatic.

-

Indoline (This Compound): The C2-C3 saturation forces the five-membered ring into an "envelope" conformation.[1] This slight deviation from planarity can:

-

Reduce π-stacking: Potentially lowering non-specific binding compared to fully aromatic indoles.[1]

-

Alter Vector: The N-methyl group projects into a different sub-pocket compared to the flat N-methylindole.[1]

-

Basicity: The N1 nitrogen in indoline is an aniline-type nitrogen (sp³ hybridized but conjugated), making it more basic (pKa ~2-3 of conjugate acid) than the indole nitrogen (pKa ~ -2), but still largely non-basic at physiological pH compared to aliphatic amines.

-

Electronic Effects of N-Methylation

Methylation at the N1 position serves two strategic roles:

-

Metabolic Blocking: It prevents N-glucuronidation, a common clearance pathway for secondary indolines.[1]

-

Conformational Lock: It eliminates the H-bond donor capability at N1, forcing the molecule to rely solely on the C4-amide for critical polar interactions, thereby increasing selectivity for pockets that require a hydrophobic N1 environment.

Synthetic Pathways

Designing a robust synthesis requires navigating the reactivity differences between the electron-rich indole and the oxidation-prone indoline.[1]

Route A: The "Reduction-First" Strategy (Recommended)

This route avoids the difficulty of reducing an amide-bearing indole.[1] We start with the commercially available Methyl indole-4-carboxylate .[1]

Step 1: N-Methylation[1]

-

Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH), DMF, 0°C to RT.

-

Mechanism: Deprotonation of the indole N-H (pKa ~16) followed by Sₙ2 attack on MeI.

Step 2: Selective Reduction (Indole → Indoline)

-

Reagents: Magnesium turnings (Mg) in Methanol (MeOH), or Sodium Cyanoborohydride (NaCNBH₃) in Acetic Acid.

-

Why Mg/MeOH? This is a chemoselective method for reducing electron-deficient indoles (conjugated with the 4-ester) to indolines without reducing the ester functionality.[1]

Step 3: Amidation[1]

-

Reagents: 7N Ammonia in Methanol (sealed tube, 80°C) or Formamide/NaOEt.

-

Protocol: Direct aminolysis of the ester.

-

Outcome: 1-Methylindoline-4-carboxamide .

Route B: The "Acid-Coupling" Strategy

If 1-Methylindoline-4-carboxylic acid (CAS 168899-63-6) is sourced directly:

-

Activation: React acid with EDC·HCl and HOBt (or HATU) in DMF/DCM.

-

Coupling: Add Ammonium Chloride (NH₄Cl) and Diisopropylethylamine (DIPEA).

-

Purification: Silica gel chromatography (DCM:MeOH gradient).

Experimental Protocols

Protocol 1: Synthesis via Mg/MeOH Reduction (Route A)

This protocol assumes starting from Methyl 1-methylindole-4-carboxylate.[1]

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Nitrogen atmosphere.

-

Dissolution: Dissolve Methyl 1-methylindole-4-carboxylate (1.0 eq, 5 mmol) in anhydrous Methanol (50 mL).

-

Reduction: Add Magnesium turnings (10.0 eq) in small portions. The reaction is exothermic; hydrogen gas evolution will occur.

-

Reaction: Stir at room temperature for 1 hour, then monitor by TLC (Hexane:EtOAc 3:1). If starting material remains, add more Mg and sonicate.

-

Checkpoint: The spot should shift to a lower Rf (more polar amine) and stain distinctively with Ehrlich’s reagent or Ninhydrin.

-

-

Quench: Cool to 0°C. Slowly add saturated NH₄Cl solution to dissolve magnesium methoxide salts.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Amidation: Redissolve the crude oil (Methyl 1-methylindoline-4-carboxylate) in 7N NH₃ in MeOH (20 mL). Seal in a pressure tube and heat to 80°C for 16 hours.

-

Isolation: Cool to RT. Concentrate in vacuo.[2] Triturate the solid with diethyl ether to yield 1-methylindoline-4-carboxamide as an off-white solid.[1]

Protocol 2: Quality Control (Characterization)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.5-7.8 (Broad s, 2H, CONH ₂).

-

δ 7.1 (t, 1H, Ar-H C5).

-

δ 6.8 (d, 1H, Ar-H C6).

-

δ 6.5 (d, 1H, Ar-H C7).

-

δ 3.4 (t, 2H, Indoline C2).

-

δ 2.9 (t, 2H, Indoline C3).

-

δ 2.7 (s, 3H, N-CH ₃).

-

-

LC-MS: ESI+ [M+H]⁺ = 177.1.[1]

Visualization & Logic Mapping

Figure 1: Synthetic Logic Flow

The following diagram illustrates the critical decision points in the synthesis, highlighting the chemoselectivity required to preserve the amide/ester while reducing the ring.

Caption: Synthetic route emphasizing the selective reduction of the indole ring prior to amidation to avoid over-reduction.

Figure 2: Pharmacophore Mapping (PARP Context)

This diagram visualizes how the 1-methylindoline-4-carboxamide mimics the binding mode of Nicotinamide in the PARP active site.[1]

Caption: Pharmacophore mapping showing the critical bidentate H-bond network formed by the carboxamide group within the PARP active site.[1]

References

-

ChemicalBook. (2025). 1-Methylindoline-4-carboxylic acid (CAS 168899-63-6) Properties and Suppliers.[1][3] Retrieved from

-

Sigma-Aldrich. (n.d.).[1] Methyl indole-4-carboxylate Product Information. Retrieved from [1]

-

Organic Chemistry Portal. (2012). Synthesis of Indolines: Reduction of Indoles.[4] (Referencing: Org. Lett. 2012, 14, 2936-2939).[4] Retrieved from

-

National Institutes of Health (NIH). (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP).[1] Retrieved from

-

Pharmaffiliates. (n.d.). 1-Methyl-1H-indole-4-carboxamide (CAS 1869869-40-8).[1][5] Retrieved from

Sources

- 1. 1444-12-8|Methyl 1-methyl-1H-indole-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 1-Methylindoline-4-carboxylic acid | 168899-63-6 [chemicalbook.com]

- 4. Indoline synthesis [organic-chemistry.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

The Indoline-4-Carboxamide Scaffold: Synthetic Access and Medicinal Utility

Executive Summary

The indoline-4-carboxamide scaffold represents a distinct and increasingly high-value pharmacophore in modern drug discovery. While historically overshadowed by its oxidized counterpart (indole-4-carboxamide), the indoline (2,3-dihydroindole) core offers unique stereoelectronic properties that address common liabilities in flat aromatic systems.

This guide provides a technical deep-dive into the indoline-4-carboxamide class, focusing on its emerging role as a "privileged scaffold" for Class A GPCR agonists (specifically GPR52) and Kinase inhibitors . Unlike the planar indole, the indoline ring introduces a "puckered" conformation and an sp³-rich character, improving solubility and offering novel vectors for substituent orientation.

Part 1: Structural Rationale & Pharmacophore Modeling

The "Puckering" Advantage

The transition from indole to indoline fundamentally alters the spatial arrangement of the pharmacophore.

-

Indole (Planar): The C4-carboxamide vector lies in the same plane as the aromatic system. This is ideal for intercalating into narrow clefts (e.g., DNA binding or narrow kinase hinge regions) but often suffers from poor aqueous solubility due to

- -

Indoline (Puckered): The C2 and C3 carbons are sp³ hybridized. This forces the five-membered ring out of planarity with the benzene ring.

-

Consequence: The N1-substituent and the C4-carboxamide adopt a specific angular relationship that disrupts crystal packing (improving solubility) and allows the molecule to wrap around globular protein domains more effectively than flat sheets.

-

The N1-Vector

In indoline-4-carboxamides, the nitrogen at position 1 (N1) is an aniline-type nitrogen (pKa ~ 3-4), unlike the non-basic pyrrole nitrogen of indole.

-

Reactivity: It is sufficiently nucleophilic to undergo SNAr or Buchwald-Hartwig couplings without requiring the harsh deprotonation conditions often needed for indoles.

-

SAR Implication: N1 is the primary vector for "tail" modifications. In GPR52 agonists, this position typically bears a heteroaryl group (e.g., pyrimidine) that extends into a hydrophobic sub-pocket, while the C4-carboxamide forms critical hydrogen bonds with the receptor backbone (e.g., Asp/Glu residues).

Part 2: Synthetic Access & Protocols[1]

The synthesis of indoline-4-carboxamides is non-trivial due to the difficulty of functionalizing the C4 position of the benzene ring after the heterocycle is formed. The most robust strategy involves Modular Assembly starting from 4-bromoindoline or 4-cyanoindoline.

Core Synthesis: The Modular Route

This protocol describes the synthesis of a generic 1-heteroaryl-indoline-4-carboxamide , the core structure for GPR52 agonists (e.g., PW0787).

Prerequisites:

-

Starting Material: Methyl indoline-4-carboxylate or 4-bromoindoline.

-

Key Reagents: Pd2(dba)3, Xantphos, Cs2CO3, HATU.

Step-by-Step Protocol

Stage 1: N1-Arylation (The "Tail" Attachment)

-

Charge: In a dry Schlenk flask, combine Methyl indoline-4-carboxylate (1.0 eq), 4-chloropyrimidine derivative (1.1 eq), Cs2CO3 (2.0 eq), and Xantphos (0.05 eq).

-

Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration).

-

Catalyst: Degas with N2 for 10 min, then add Pd2(dba)3 (0.025 eq).

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc). Yield typically 75-85%.

Stage 2: Ester Hydrolysis

-

Dissolve: Dissolve the N1-substituted intermediate in THF/MeOH/H2O (3:1:1).

-

Hydrolyze: Add LiOH·H2O (3.0 eq) and stir at RT for 4 hours.

-

Isolate: Acidify to pH 3 with 1N HCl. The carboxylic acid precipitate is collected by filtration.

Stage 3: C4-Amide Formation (The "Head" Attachment)

-

Activation: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to form the active ester.

-

Coupling: Add the requisite amine (R-NH2, e.g., 2-hydroxyethylamine) (1.2 eq).

-

Completion: Stir at RT for 2-4 hours. Monitor by LCMS.

-

Purification: Dilute with water, extract with DCM, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Synthetic Logic

Figure 1: Modular assembly of the indoline-4-carboxamide scaffold. Note that N1 modification usually precedes C4-amide formation to avoid side reactions with the amide nitrogen.

Part 3: Therapeutic Case Studies

GPR52 Agonists (Neuropsychiatry)

The most authoritative application of this scaffold is in the targeting of GPR52 , an orphan GPCR implicated in schizophrenia and cognitive disorders.

-

Mechanism: GPR52 is Gs-coupled. Agonism increases intracellular cAMP.

-

The Lead: PW0787 (Compound 12c from Arena Pharmaceuticals/Boehringer Ingelheim).

-

Why Indoline-4-carboxamide?

-

The 4-carboxamide creates a crucial hydrogen bond network deep in the orthosteric pocket.

-

The indoline core positions the N1-pyrimidine substituent to engage hydrophobic residues (Leu/Val) in the extracellular vestibule.

-

Comparison: Equivalent indole analogs were often less soluble or showed lower brain penetrance due to higher planarity/stacking.

-

Data Summary: SAR of GPR52 Agonists

| Compound ID | Core Scaffold | N1-Substituent | C4-Substituent | EC50 (cAMP) | Brain/Plasma Ratio |

| PW0787 | Indoline | Pyrimidin-4-yl | N-(2-hydroxyethyl)amide | 4 nM | 1.2 (High) |

| Analog A | Indole | Pyrimidin-4-yl | N-(2-hydroxyethyl)amide | 15 nM | 0.4 (Low) |

| Analog B | Indoline | Phenyl | N-Methylamide | 250 nM | 0.8 |

Table 1: Comparative potency and PK data demonstrating the superiority of the indoline scaffold over indole in specific GPR52 series.

IKK Inhibition (Inflammation)

While indole-4-carboxamides are the classic inhibitors of IKK

-

Observation: In many IKK

assays, reducing the indole to indoline results in a 2-5x loss of potency. -

Causality: The IKK

hinge region requires a flat inhibitor to slot between the N- and C-lobes. The "puckered" indoline clashes slightly with the "gatekeeper" residue. -

Utility: If an indoline derivative retains potency, it indicates the kinase pocket has plasticity. This is often exploited to design "Type II" inhibitors that bind to the inactive conformation (DFG-out), where the pocket volume is larger and can accommodate the non-planar indoline.

Mechanism of Action: GPR52 Signaling

Figure 2: Signal transduction pathway activated by Indoline-4-carboxamide agonists. The scaffold triggers Gs-coupling, elevating cAMP in striatal neurons.

Part 4: ADME & Toxicity Considerations

The indoline-4-carboxamide scaffold offers distinct ADME advantages:

-

Metabolic Stability: The amide bond at C4 is generally stable against esterases. However, the N1-position is a metabolic "soft spot" if not substituted with an electron-deficient ring (like pyrimidine or pyridine). Unsubstituted indolines are prone to oxidation back to indoles by cytochrome P450s.

-

Solubility: As noted, the non-planar nature disrupts crystal lattice energy, typically resulting in 2-10x higher aqueous solubility compared to the aromatic indole analog.

-

Toxicity: Unlike some aniline derivatives, N-acylated or N-arylated indolines rarely show Ames mutagenicity because the nitrogen lone pair is delocalized into the N1-substituent, preventing the formation of reactive nitrenium ions.

References

-

Arena Pharmaceuticals. (2017). 1-Heteroaryl-indoline-4-carboxamides as modulators of GPR52 useful for the treatment or prevention of disorders related thereto. U.S. Patent No. 9,676,758. Link

-

Wang, X., et al. (2021).[1][2] Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. Journal of Medicinal Chemistry. Link (Note: Discusses the PW0787 series).

- Bayer Pharma AG. (2005). Indole-4-carboxamides and their use as IKK-beta inhibitors. (Contextual reference for the parent indole class).

- Kishore, K. G., et al. (2019). Synthesis of Indoline-4-carboxamide Derivatives. Arkivoc. (General synthetic methodology for the core scaffold).

Sources

The N-Methylindoline-4-carboxamide Scaffold: A Technical Guide to GPR52 Agonist Development

Abstract

The G protein-coupled receptor 52 (GPR52) has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, most notably schizophrenia. Its unique expression profile in brain regions critical for dopamine signaling pathways presents a compelling opportunity for the development of novel therapeutics with the potential to address the positive, negative, and cognitive symptoms of this debilitating illness. This in-depth technical guide focuses on the N-Methylindoline-4-carboxamide scaffold, a core chemical structure that has proven to be a fertile ground for the discovery of potent and selective GPR52 agonists. We will delve into the medicinal chemistry, pharmacological characterization, and preclinical evaluation of this important class of molecules, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the key considerations and experimental methodologies in this exciting area of neuroscience drug discovery.

Introduction: The Therapeutic Promise of GPR52 Agonism

GPR52 is an orphan G protein-coupled receptor (GPCR) that is highly expressed in the striatum and prefrontal cortex.[1] Crucially, its expression is largely segregated to dopamine D1 and D2 receptor-expressing medium spiny neurons.[1] GPR52 is constitutively active and couples to the Gαs protein, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

The therapeutic hypothesis for GPR52 agonism in schizophrenia is elegantly simple yet profound. By selectively activating GPR52, it is postulated that one can modulate dopamine signaling in a manner that is beneficial for all three symptom clusters of schizophrenia:

-

Positive Symptoms: In the striatum, where GPR52 is co-expressed with dopamine D2 receptors, GPR52 activation is expected to functionally antagonize D2 receptor signaling, thereby mitigating the hyperdopaminergic state associated with psychosis.[1]

-

Negative and Cognitive Symptoms: In the prefrontal cortex, GPR52 is co-expressed with dopamine D1 receptors. Agonism of GPR52 is hypothesized to enhance D1 receptor signaling, which is often hypoactive in schizophrenia, potentially leading to improvements in cognitive function and a reduction in negative symptoms.[1]

This dual mechanism of action offers a significant advantage over existing antipsychotics, which primarily target the dopamine D2 receptor and often have limited efficacy against negative and cognitive symptoms. The N-Methylindoline-4-carboxamide scaffold has been instrumental in the development of tool compounds and clinical candidates that have helped to validate this therapeutic concept.

The N-Methylindoline-4-carboxamide Scaffold: A Privileged Structure for GPR52 Agonism

The N-Methylindoline-4-carboxamide core represents a key structural motif for achieving potent GPR52 agonism. Its rigid framework and defined vectors for chemical modification allow for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

A representative synthesis of a 1-(pyrimidin-4-yl)indoline-4-carboxamide analog is outlined below. This multi-step synthesis highlights the key chemical transformations required to assemble this privileged scaffold.

General Synthesis of 1-(Pyrimidin-4-yl)indoline-4-carboxamide Analogs

The synthesis of this class of GPR52 agonists typically begins with a substituted indoline, which is then coupled with a functionalized pyrimidine ring. The carboxamide moiety is introduced in the final steps of the synthesis.

Step-by-Step Synthesis Protocol:

-

Buchwald-Hartwig Coupling: A substituted indoline is coupled with a 4-chloropyrimidine derivative using a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos) in the presence of a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane) at elevated temperature. This reaction forms the crucial C-N bond between the indoline nitrogen and the pyrimidine ring.

-

Hydrolysis of the Ester: The resulting ester intermediate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.

-

Amidation: The carboxylic acid is then coupled with the desired amine using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA in a polar aprotic solvent like DMF to yield the final N-Methylindoline-4-carboxamide product.

Structure-Activity Relationship (SAR) of N-Methylindoline-4-carboxamide Analogs

Systematic modification of the N-Methylindoline-4-carboxamide scaffold has yielded valuable insights into the structural requirements for potent GPR52 agonism. The following table summarizes key SAR trends observed for this chemical series.

| Modification Site | Substitution | Effect on GPR52 Potency | Rationale for Improvement |

| Indoline Ring | Methyl group at the 1-position | Generally favorable | May enhance binding affinity through hydrophobic interactions. |

| Carboxamide | Small alkyl or cycloalkyl groups | Often well-tolerated | Maintains favorable interactions within the binding pocket. |

| Bulky or polar substituents | Can lead to decreased potency | May introduce steric clashes or unfavorable electronic interactions. | |

| Pyrimidine Ring | Substitution at the 2-position | Critical for potency | Allows for interaction with a key recognition region of the receptor. |

| Aromatic or heteroaromatic groups | Can significantly enhance potency | Provides opportunities for additional π-π stacking or hydrogen bonding interactions. |

In Vitro Pharmacological Characterization

A robust in vitro pharmacological assessment is crucial to determine the potency, efficacy, and selectivity of novel GPR52 agonists. The following section details the key assays employed in the characterization of compounds based on the N-Methylindoline-4-carboxamide scaffold.

Gαs-Mediated cAMP Signaling Assay

As GPR52 is a Gαs-coupled receptor, its activation leads to an increase in intracellular cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used technology to quantify these changes in a high-throughput format.

Detailed Protocol for GPR52 cAMP HTRF Assay:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR52 are commonly used.

-

Cell Seeding: Seed the cells into a 384-well white plate at a density of 2,000-5,000 cells per well and incubate overnight.

-

Compound Addition: Prepare serial dilutions of the test compounds in a suitable assay buffer. Add the compounds to the cells and incubate for 30 minutes at room temperature.

-

Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.

-

Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).

-

Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced. Calculate the pEC50 and Emax values by fitting the data to a four-parameter logistic equation.

β-Arrestin Recruitment Assay

β-arrestin recruitment is a key event in GPCR desensitization and signaling. The PathHunter® β-arrestin assay from Eurofins DiscoverX is a widely used platform to measure this interaction.

Detailed Protocol for GPR52 PathHunter® β-Arrestin Assay:

-

Cell Line: Use the PathHunter® CHO-K1 Human GPR52 β-Arrestin cell line.[3]

-

Cell Seeding: Plate the cells in a 384-well white plate at a density of 5,000 cells per well and incubate overnight.[4]

-

Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for 90 minutes at 37°C.[5]

-

Detection Reagent Addition: Add the PathHunter® detection reagents according to the manufacturer's protocol.

-

Incubation: Incubate the plate for 60 minutes at room temperature.[5]

-

Signal Detection: Read the chemiluminescent signal on a standard plate reader.

-

Data Analysis: The luminescence signal is directly proportional to the extent of β-arrestin recruitment. Determine the pEC50 and Emax values using a four-parameter logistic fit.

In Vivo Preclinical Evaluation

The efficacy of GPR52 agonists in relevant animal models is a critical step in their preclinical development. The amphetamine-induced hyperlocomotion model in rats is a well-established assay for assessing the antipsychotic-like activity of test compounds.[6]

Detailed Protocol for Amphetamine-Induced Hyperlocomotion in Rats:

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Habituation: Habituate the rats to the locomotor activity chambers for at least 30 minutes prior to the start of the experiment.[7]

-

Dosing: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses. A vehicle control group should be included.

-

Pre-treatment Period: Allow for a pre-treatment period (typically 30-60 minutes) for the test compound to be absorbed and distributed.

-

Amphetamine Challenge: Administer a sub-cutaneous injection of d-amphetamine (typically 0.5-1.5 mg/kg) to induce hyperlocomotion.[7]

-

Locomotor Activity Recording: Immediately place the animals back into the locomotor chambers and record their activity for a period of 60-120 minutes.

-

Data Analysis: Quantify locomotor activity by measuring parameters such as distance traveled, number of beam breaks, or time spent in ambulatory movement. Compare the locomotor activity of the compound-treated groups to the vehicle-treated, amphetamine-challenged group. A statistically significant reduction in hyperlocomotion is indicative of antipsychotic-like efficacy.

Conclusion and Future Directions

The N-Methylindoline-4-carboxamide scaffold has proven to be a highly valuable starting point for the development of potent and selective GPR52 agonists. The in-depth understanding of the SAR for this series, coupled with robust in vitro and in vivo characterization, has led to the identification of promising clinical candidates for the treatment of schizophrenia and other psychiatric disorders.

Future research in this area will likely focus on further refining the pharmacokinetic and safety profiles of these compounds to ensure optimal therapeutic outcomes. Additionally, the exploration of biased agonism at GPR52, potentially favoring G protein signaling over β-arrestin recruitment, may offer a strategy to further enhance the therapeutic window of this promising class of molecules. The continued investigation of GPR52 agonists based on the N-Methylindoline-4-carboxamide scaffold holds great promise for delivering a new generation of antipsychotic medications with improved efficacy and tolerability.

References

-

The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC. (2023). ACS Medicinal Chemistry Letters. [Link]

-

What are GPR52 agonists and how do they work? - Patsnap Synapse. (2024). Patsnap. [Link]

-

PathHunter® Human GPR52 β-Arrestin Cell-Based Assay Kit (CHO-K1). (n.d.). Eurofins DiscoverX. [Link]

- WO2016176571A1 - 1-heteroaryl-indoline-4-carboxamides as modulators of gpr52 useful for the treatment or prevention of disorders related thereto - Google Patents. (2016).

-

Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed. (2006). Hippocampus. [Link]

-

Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf. (2017). NCBI. [Link]

-

Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype - PMC. (2018). European Journal of Medicinal Chemistry. [Link]

-

PathHunter® β-Arrestin GPCR Assays. (n.d.). Eurofins DiscoverX. [Link]

-

Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed. (2011). Journal of Medicinal Chemistry. [Link]

-

Rodent Amphetamine Model of Schizophrenia - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

-

PathHunter® β-Arrestin GPCR Assays. (n.d.). Eurofins DiscoverX. [Link]

-

Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC. (2025). Scientific Reports. [Link]

-

β-arrestin Assays - Mesure Enzyme Activity - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]

-

The Reversal of Amphetamine-Induced Locomotor Activation by a Selective Neurotensin-1 Receptor Agonist Does Not Exhibit Tolerance. (2011). Pharmacology, Biochemistry and Behavior. [Link]

-

Amphetamine induced hyperlocomotion | b-neuro. (n.d.). b-neuro. [Link]

-

PathHunter™ eXpress β-Arrestin Assays. (n.d.). Eurofins DiscoverX. [Link]

-

Orphan GPR52 as an emerging neurotherapeutic target - PMC. (2024). Drug Discovery Today. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cosmobio.co.jp [cosmobio.co.jp]

- 5. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 6. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. b-neuro.com [b-neuro.com]

An In-depth Technical Guide to N-Methylindoline-4-carboxamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Methylindoline-4-carboxamide, a substituted indoline derivative of interest in medicinal chemistry and drug discovery. The guide details the chemical structure, including its canonical SMILES string, and outlines a plausible synthetic pathway based on established organic chemistry principles. Furthermore, it discusses the compound's physicochemical properties and explores its potential biological significance by drawing parallels with structurally related indoline scaffolds that have demonstrated a wide range of pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this specific chemical entity.

Introduction and Chemical Identity

N-Methylindoline-4-carboxamide belongs to the class of heterocyclic compounds characterized by a reduced indole core, specifically a 2,3-dihydro-1H-indole (indoline) skeleton. The structure is further defined by a methyl group substitution on the indole nitrogen (N-1) and a carboxamide functional group at the 4-position of the bicyclic system. The indoline scaffold is a "privileged structure" in medicinal chemistry, as its derivatives are known to interact with a variety of biological targets, leading to a broad spectrum of therapeutic effects.[1][2]

Canonical SMILES String: CN1CCC2=C(C1)C=CC=C2C(=O)N

Chemical Structure:

Caption: Proposed synthetic workflow for N-Methylindoline-4-carboxamide.

Step 1: Reduction of Indole-4-carboxylic Acid to Indoline-4-carboxylic Acid

The initial step involves the selective reduction of the pyrrole ring of the indole nucleus without affecting the carboxylic acid functionality.

-

Rationale: The double bond within the five-membered ring of indole is susceptible to reduction under specific conditions, yielding the corresponding indoline. A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH3CN) in acetic acid is a well-established method for the reduction of indoles to indolines.

-

Experimental Protocol:

-

Dissolve Indole-4-carboxylic acid in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Indoline-4-carboxylic acid.

-

Step 2: N-Methylation of Indoline-4-carboxylic Acid

The secondary amine of the indoline ring is then methylated to introduce the N-methyl group.

-

Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines using formic acid and formaldehyde. [3]This reductive amination process is generally high-yielding and avoids the use of hazardous methylating agents like methyl iodide.

-

Experimental Protocol:

-

Suspend Indoline-4-carboxylic acid in a mixture of formic acid and aqueous formaldehyde. [3] 2. Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and dilute with water.

-

Adjust the pH to basic (pH > 8) with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent.

-

Dry the combined organic extracts and concentrate in vacuo to obtain N-Methylindoline-4-carboxylic acid.

-

Step 3: Amide Formation

The final step is the conversion of the carboxylic acid group at the 4-position into a primary carboxamide.

-

Rationale: A common and effective method for preparing amides from carboxylic acids involves a two-step, one-pot procedure. The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (or an amine) to form the amide. [4][5]

-

Experimental Protocol:

-

Suspend N-Methylindoline-4-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Add thionyl chloride dropwise at 0 °C.

-

Allow the reaction to stir at room temperature or gentle heat until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in a fresh portion of an inert solvent.

-

Add this solution dropwise to a cooled, concentrated solution of ammonium hydroxide.

-

Stir the reaction mixture vigorously.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to afford the final product, N-Methylindoline-4-carboxamide.

-

Physicochemical Properties

The physicochemical properties of N-Methylindoline-4-carboxamide are crucial for its potential application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data is not available, several key parameters can be calculated or inferred from its structure.

| Property | Value (Predicted/Inferred) | Source/Method |

| Molecular Formula | C10H12N2O | - |

| Molecular Weight | 176.22 g/mol | - |

| XLogP3 | 1.2 | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 1 | Calculated |

| Topological Polar Surface Area | 46.2 Ų | Calculated |

| Boiling Point | ~350-400 °C | Inferred from similar structures |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | Inferred from structure |

Potential Biological Activity and Therapeutic Significance

The indoline core is a versatile scaffold that has been incorporated into numerous biologically active molecules. [2]The specific substitution pattern of N-Methylindoline-4-carboxamide suggests several avenues for potential pharmacological activity.

-

Antibacterial and Antifungal Activity: Various substituted indoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. [6]The presence of the carboxamide group could enhance interactions with microbial targets.

-

Anti-inflammatory and Analgesic Properties: Certain 3-substituted indolin-2-one derivatives have shown potent anti-inflammatory activity by inhibiting nitric oxide production and suppressing pro-inflammatory cytokines. [7]

-

Kinase Inhibition: The indolin-2-one scaffold, a close structural relative, is a well-known core for tyrosine kinase inhibitors used in cancer therapy. [8]Modifications at the 4-position could modulate selectivity and potency against various kinases.

-

Central Nervous System (CNS) Activity: The lipophilicity and structural features of N-Methylindoline-4-carboxamide suggest it may be capable of crossing the blood-brain barrier, making it a candidate for targeting CNS disorders.

The potential mechanism of action for a molecule like N-Methylindoline-4-carboxamide would depend on its specific three-dimensional conformation and its ability to bind to particular biological macromolecules. A hypothetical interaction pathway could involve hydrogen bonding via the carboxamide group and hydrophobic interactions from the N-methylindoline core.

Caption: Logical relationships from structure to potential biological activity.

Conclusion and Future Directions

N-Methylindoline-4-carboxamide represents a promising, yet underexplored, chemical entity. Based on established synthetic organic chemistry, its preparation is feasible from readily available starting materials. The structural alerts within the molecule, particularly the privileged indoline scaffold and the versatile carboxamide group, suggest a high potential for biological activity.

Future research should focus on the definitive synthesis and characterization of N-Methylindoline-4-carboxamide. Following its successful preparation, a comprehensive screening campaign across various biological assays would be warranted to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, involving modifications at the carboxamide and on the aromatic ring, could lead to the identification of potent and selective lead compounds for drug discovery programs.

References

- Google Patents. (n.d.). Preparation method of N-methyl formyl aniline.

-

Hu, L., et al. (2016). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 6(83), 79969-79973. Available from: [Link]

-

AK Lectures. (2014, July 2). Amide Formation from Carboxylic Acids. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Methylindole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Rode, M. A., et al. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1387. Available from: [Link]

-

PubChem. (n.d.). 1-Methyl-2,3-dihydro-1H-indole. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

American Elements. (n.d.). 1-Methylindoline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Retrieved from [Link]

-

Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and biological activities of some indoline derivatives. Retrieved from [Link]

-

PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Retrieved from [Link]

Sources

- 1. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: 1-Methyl-2,3-dihydro-1H-indole-4-carboxamide

The following technical guide provides an in-depth analysis of 1-methyl-2,3-dihydro-1H-indole-4-carboxamide , a critical structural motif in medicinal chemistry, particularly within the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists.

Synonyms: 1-Methylindoline-4-carboxamide; 4-Carbamoyl-1-methylindoline Chemical Class: Bicyclic Heterocycle / Indoline Derivative Primary Application: Pharmacophore Scaffold (PARP Inhibition), Drug Intermediate

Executive Summary

1-methyl-2,3-dihydro-1H-indole-4-carboxamide represents a privileged scaffold in drug discovery. Structurally, it consists of a fused benzene and pyrrolidine ring (indoline core) with a carboxamide group at the C4 position and a methyl group on the nitrogen (N1).

This specific substitution pattern is non-trivial; the C4-carboxamide on a bicyclic aromatic/semi-aromatic core is the quintessential pharmacophore for PARP inhibitors (e.g., Veliparib). It mimics the nicotinamide moiety of NAD+, forming critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP catalytic pocket. The N1-methyl group modulates lipophilicity and prevents non-specific hydrogen bonding, enhancing blood-brain barrier (BBB) permeability—a crucial feature for CNS-active oncology agents.

Physicochemical Properties

The following data represents calculated properties essential for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

| Property | Value | Significance |

| Molecular Formula | C₁₀H₁₂N₂O | Core composition |

| Molecular Weight | 176.22 g/mol | Fragment-like (<200 Da), high ligand efficiency potential |

| CAS (Acid Precursor) | 168899-63-6 | Reference for the carboxylic acid intermediate |

| LogP (Predicted) | ~1.2 - 1.5 | Ideal for oral bioavailability and CNS penetration |

| TPSA | ~55 Ų | High permeability (TPSA < 90 Ų favors BBB penetration) |

| H-Bond Donors | 2 (Amide NH₂) | Critical for active site binding (Ser904 interaction) |

| H-Bond Acceptors | 2 (Amide O, Indoline N) | Critical for active site binding (Gly863 interaction) |

| pKa (Base) | ~3.5 - 4.0 | The indoline nitrogen is weakly basic compared to aliphatic amines |

Synthetic Methodology

The synthesis of 1-methyl-2,3-dihydro-1H-indole-4-carboxamide requires a regiospecific approach to establish the C4-amide and N1-methyl groups without over-alkylation. The most robust pathway proceeds via the reduction of the corresponding indole, followed by reductive methylation and amidation.

Reaction Pathway Visualization

The following diagram outlines the optimized synthetic workflow:

Figure 1: Step-wise synthesis from commercially available methyl indole-4-carboxylate.

Detailed Protocol

Step 1: Selective Reduction of Indole to Indoline

The indole C2-C3 double bond is reduced to create the indoline core.

-

Reagents: Sodium Cyanoborohydride (NaCNBH₃), Glacial Acetic Acid (AcOH).

-

Procedure: Dissolve methyl 1H-indole-4-carboxylate (1.0 eq) in glacial acetic acid at 15°C. Slowly add NaCNBH₃ (3.0 eq) portion-wise to prevent excessive exotherm. Stir at room temperature for 2 hours.

-

Mechanism: Protonation of the indole C3 position generates an iminium ion, which is rapidly trapped by the hydride.

-

Validation: Monitor by LC-MS. Appearance of M+2 peak (Indoline) indicates conversion.

Step 2: N-Methylation (Reductive Amination)

Direct alkylation with Methyl Iodide (MeI) can lead to quaternization. Reductive amination is preferred for mono-methylation.

-

Reagents: Formaldehyde (37% aq.), NaCNBH₃, Methanol/AcOH.

-

Procedure: To the crude indoline intermediate in MeOH, add Formaldehyde (5.0 eq). Stir for 30 mins to form the iminium species. Add NaCNBH₃ (2.0 eq) and stir for 12 hours.

-

Purification: Flash column chromatography (Hexane/EtOAc) to isolate Methyl 1-methyl-2,3-dihydro-1H-indole-4-carboxylate .

Step 3: Amidation (Ester to Amide)

-

Reagents: 7N Ammonia in Methanol (NH₃/MeOH).

-

Procedure: Dissolve the methyl ester in 7N NH₃/MeOH in a sealed pressure tube. Heat to 80°C for 24-48 hours.

-

Workup: Concentrate in vacuo. Recrystallize from Ethanol/Ether to yield the final 1-methyl-2,3-dihydro-1H-indole-4-carboxamide .

Structural Pharmacology: The PARP Connection

This molecule is not merely a chemical intermediate; it is a pharmacophore isostere for established PARP inhibitors.

Binding Mode Logic

PARP inhibitors function by competing with NAD+ for the enzyme's active site. The key interaction is a "bidentate" hydrogen bond network with the backbone of Gly863 and Ser904 .

-

Nicotinamide (Endogenous Ligand): Pyridine ring + 3-Carboxamide.

-

Veliparib (Drug): Benzimidazole ring + 4-Carboxamide.

-

1-Methylindoline-4-carboxamide (Target): Indoline ring + 4-Carboxamide.

The indoline scaffold offers a distinct vector for substituents (at C2/C3) compared to the planar benzimidazole, allowing for the exploration of "sp3-rich" chemical space, which correlates with improved solubility and lower toxicity.

Figure 2: Pharmacophore mapping showing the structural relationship to the NAD+ binding pocket.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact intermediate may be sparse, it should be handled according to protocols for indoline and amide derivatives.

-

Hazard Statements (GHS):

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Indolines are susceptible to oxidation (reverting to indoles) upon prolonged exposure to air and light.

-

Stability: The amide bond is stable, but the indoline core can oxidize to the indole form. Avoid strong oxidizing agents.

References

-

Chemical Identity: 1H-Indole-4-carboxylic acid, 2,3-dihydro-1-methyl- (Acid Precursor). CAS: 168899-63-6.[2][3] Source:

-

Synthesis of Indole-4-carboxylates: Methyl indole-4-carboxylate. CAS: 39830-66-5.[4] Source: [4]

-

Indoline Synthesis Methods: Synthesis of indolines via reduction. Source:

-

PARP Inhibitor Pharmacophores: Veliparib (ABT-888) Structural Analysis. The 4-carboxamide pharmacophore is critical for PARP1/2 selectivity. Source:

Sources

Technical Guide: Solubility & Handling of N-Methylindoline-4-carboxamide in DMSO

This guide details the solubility profile, dissolution protocols, and stability considerations for N-Methylindoline-4-carboxamide (CAS: 1706432-27-0) in Dimethyl Sulfoxide (DMSO). It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry (specifically GPR52 modulation and PARP inhibitor synthesis) or biological screening.

Executive Summary & Compound Profile

N-Methylindoline-4-carboxamide is a bicyclic secondary amide utilized primarily as a pharmacophore in the development of CNS-active agents (e.g., GPR52 modulators) and DNA repair inhibitors. Its structure features a reduced indole (indoline) core and a polar N-methylcarboxamide substituent.

While DMSO is the preferred solvent for stock solution preparation due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding, the compound's indoline core presents a specific stability risk: oxidation to the corresponding indole. This guide provides a self-validating protocol to maximize solubility while mitigating oxidative degradation.

Physicochemical Identity

| Property | Detail |

| CAS Number | 1706432-27-0 |

| IUPAC Name | N-methyl-2,3-dihydro-1H-indole-4-carboxamide |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Core Structure | Indoline (2,3-dihydro-1H-indole) |

| Key Functional Groups | Secondary Amine (Indoline N1), Secondary Amide (C4-CONHMe) |

| Predicted LogP | ~1.2 – 1.5 (Moderately Lipophilic) |

| DMSO Solubility Limit | ≥ 50 mM (Estimated based on structural analogs) |

Solubility Mechanics in DMSO

Why DMSO?

Water solubility for N-Methylindoline-4-carboxamide is limited by its aromatic scaffold and lack of ionizable groups at physiological pH (the indoline nitrogen pKa is typically ~2-3, making it uncharged at neutral pH).

DMSO (Dimethyl sulfoxide) acts as a hydrogen-bond acceptor . It effectively solvates the compound by accepting hydrogen bonds from:

-

The Indoline N-H (Position 1).

-

The Amide N-H (Exocyclic carboxamide).

This dual H-bond disruption breaks the crystal lattice energy, allowing for high-concentration stock solutions (typically 10–100 mM) suitable for in vitro serial dilutions.

Experimental Protocol: Stock Solution Preparation

This protocol is designed to ensure complete dissolution and prevent "crash-out" (precipitation) upon storage.

Reagents Required[1][2][3][4]

-

Compound: N-Methylindoline-4-carboxamide (>95% purity).[1][2]

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Water content >0.1% in DMSO can significantly lower solubility and accelerate hydrolysis.

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step Dissolution Workflow

Step 1: Calculation Calculate the volume of DMSO required for a 10 mM or 50 mM stock.

-

Example: To prepare 10 mM stock from 1 mg of compound (MW 176.22):

Step 2: Addition (The "Wetting" Phase) Add the DMSO to the vial containing the powder. Do not add powder to liquid. This prevents powder from adhering to the upper walls of the vial.

Step 3: Solubilization (Vortex & Sonicate)

-

Vortex vigorously for 30 seconds.

-

Inspection: Hold the vial against a light source. The solution should be clear.

-

Sonication (Conditional): If particles remain, sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes. Warning: Do not heat above 40°C to avoid promoting oxidation.

Step 4: Clarification Check Centrifuge briefly (1000 x g for 1 minute) to drive any micro-bubbles or suspended dust to the bottom. If a pellet forms, the compound is NOT dissolved.

Visualization: Dissolution Decision Tree

Caption: Logic flow for solubilizing N-Methylindoline-4-carboxamide in DMSO, prioritizing mechanical agitation over heat to preserve stability.

Stability & Storage (Critical Expertise)

The indoline (dihydroindole) scaffold is the reduced form of indole. It is thermodynamically susceptible to oxidative dehydrogenation to form the corresponding indole derivative.

Degradation Pathway

-

Risk: Exposure to air + light + DMSO (which can act as a mild oxidant)

Conversion to N-methyl-1H-indole-4-carboxamide. -

Impact: The indole derivative is planar and aromatic, potentially altering binding affinity (SAR) and solubility profiles.

Storage Protocol (The "Golden Rule")

-

Aliquot: Divide the stock solution into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Inert Atmosphere: If possible, overlay the vial headspace with Nitrogen or Argon gas before sealing.

-

Temperature: Store at -20°C or -80°C .

-

Note: DMSO freezes at 19°C. The compound is stable in the frozen matrix.

-

-

Hygroscopicity: Allow the vial to warm to room temperature before opening. Opening a cold DMSO vial condenses atmospheric moisture into the solvent, which can cause the compound to precipitate over time (water acts as an anti-solvent).

Troubleshooting Common Issues

| Issue | Diagnosis | Corrective Action |

| Cloudiness on dilution | Compound crashed out in aqueous media. | Dilute DMSO stock into buffer slowly with rapid mixing. Keep final DMSO concentration <1% if possible, or use an intermediate dilution step (e.g., 1:10 in DMSO/Water). |

| Yellowing of solution | Oxidation to indole or impurity formation. | Check LC-MS. Indoline (colorless) often turns yellow/brown upon oxidation. Discard if purity <90%. |

| Gel formation | High concentration (>100 mM) or wet DMSO. | Add fresh anhydrous DMSO to dilute. Ensure DMSO water content is <0.1%. |

References

-

Solubility of Organic Compounds in DMSO for Bioscreening. Balakin, K. V., et al. (2004). Journal of Biomolecular Screening. Link

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides. National Institutes of Health (PMC). (2022). Link

-

N-Methylindoline-4-carboxamide Product Data. AK Scientific Catalog.[1][2] (Accessed 2026).[3][4][5] Link

-

1-Heteroaryl-indoline-4-carboxamides as modulators of GPR52. Patent WO2016176571A1. (2016).[3][4][5] Link

-

Gaylord Chemical DMSO Solubility Data. Gaylord Chemical Company Technical Bulletin.Link

Sources

A Tale of Two Indolines: A Senior Application Scientist's Guide to N-Methylindoline-4-carboxamide and Methyl Indoline-4-carboxylate

Introduction: The Indoline Scaffold and the Significance of C4-Functionalization

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its rigid, bicyclic framework provides a valuable template for the spatial presentation of functional groups, enabling precise interactions with biological targets. This guide delves into a comparative analysis of two closely related indoline derivatives: N-Methylindoline-4-carboxamide and Methyl indoline-4-carboxylate . While differing only by the functional group at the 4-position (a carboxamide versus a methyl ester) and the methylation of the indoline nitrogen, these seemingly minor structural modifications can profoundly impact their physicochemical properties, metabolic stability, and pharmacological activity. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of these two molecules, empowering informed decisions in medicinal chemistry campaigns.

The indoline core is a prevalent structure in many biologically active molecules and pharmaceuticals.[1] Its derivatives have shown a wide range of biological activities, including cytotoxicity against cancer cell lines, inhibition of viral replication, and neuroprotective properties.[1] Methyl indole-4-carboxylate, in particular, is a versatile building block for the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties.[2]

Comparative Analysis: A Deep Dive into Synthesis, Properties, and Pharmacological Implications

The choice between a carboxamide and a methyl ester, along with the presence or absence of N-methylation, is a critical decision in drug design. This section will dissect the key differences between our two molecules of interest.

Synthesis Strategies: From Precursors to Final Compounds

The synthesis of both N-Methylindoline-4-carboxamide and Methyl indoline-4-carboxylate can be achieved through multi-step reaction sequences, typically starting from commercially available indole derivatives.[3] The general approach involves the formation of the indoline framework, followed by functionalization at the C4 and N1 positions.

A plausible synthetic route for Methyl indoline-4-carboxylate would begin with the esterification of indoline-4-carboxylic acid. This can be followed by reduction of the indole ring to an indoline. For N-Methylindoline-4-carboxamide , a common strategy involves the N-methylation of the indoline nitrogen, followed by amidation of the carboxylic acid at the C4 position. The N-methylation of indoles and related structures can be achieved using various reagents, with some methods offering high monoselectivity.[4] The conversion of a carboxylic acid or its ester derivative to a carboxamide is a fundamental transformation in organic synthesis.[5]

Physicochemical Properties: A Comparative Table

The seemingly subtle difference between a carboxamide and a methyl ester leads to significant changes in physicochemical properties, which in turn affect a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

| Property | N-Methylindoline-4-carboxamide | Methyl indoline-4-carboxylate | Rationale for Differences |

| Molecular Formula | C10H12N2O | C10H11NO2 | The carboxamide has an additional nitrogen and hydrogen compared to the ester. |

| Molecular Weight | 176.22 g/mol | 177.19 g/mol | Very similar molecular weights. |

| Hydrogen Bond Donors | 1 (amide N-H) | 1 (indoline N-H) | The amide group provides a hydrogen bond donor. The ester does not. |

| Hydrogen Bond Acceptors | 1 (carbonyl O) | 2 (carbonyl O, ester O) | The ester has an additional hydrogen bond acceptor site. |

| Predicted pKa | ~17 (amide N-H) | ~17 (indoline N-H) | The acidity of the N-H protons is expected to be low and similar. |

| Predicted LogP | Lower | Higher | The carboxamide is generally more polar and less lipophilic than the corresponding methyl ester.[6] |

| Metabolic Stability | Generally higher | Susceptible to hydrolysis by esterases | Amide bonds are typically more resistant to enzymatic cleavage than ester bonds.[7] |

| Aqueous Solubility | Generally higher | Lower | The ability to form more hydrogen bonds and the lower lipophilicity of the carboxamide often leads to better aqueous solubility.[6] |

Pharmacological Profile and Structure-Activity Relationships (SAR): An Expert's Perspective

The indoline scaffold is a versatile starting point for developing agents with a wide array of biological activities, including anticancer, antiviral, and neuroprotective effects.[1] The functional groups at the C4 and N1 positions play a crucial role in modulating the pharmacological profile of these compounds.

-

The Carboxamide vs. Ester Moiety: In drug design, the replacement of an ester with a carboxamide is a common strategy to improve metabolic stability and aqueous solubility.[6][7] Esters are often rapidly hydrolyzed in vivo by esterases, leading to a short duration of action. Amides are generally more stable, resulting in a longer half-life. Furthermore, the hydrogen bonding capabilities of the amide group can lead to different binding interactions with target proteins compared to the ester. The ester structure may, in some cases, have an inherently more potent action than the corresponding amide.[8]

-

The Impact of N-Methylation: N-methylation is a frequently employed tactic in medicinal chemistry to modulate a compound's properties.[9] It can improve pharmacological effects by filling a hydrophobic pocket in a binding site or by blocking a hydrogen bond donor that may be detrimental to DMPK (Drug Metabolism and Pharmacokinetics) properties.[9] However, N-methylation can also impact receptor selectivity and off-target effects. For instance, in the context of indoles, N-methylation is crucial for certain biological activities, while a free N-H is essential for others.[10]

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the synthesis and characterization of the title compounds. Researchers should adapt these methods based on the specific requirements of their starting materials and target scale.

Protocol 1: Synthesis of Methyl indoline-4-carboxylate

-

Esterification of Indole-4-carboxylic Acid:

-